

Application Notes and Protocols for the Spectroscopic Analysis of 3-Methoxypyridine

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Compound of Interest

Compound Name: 3-Methoxypyridine

Cat. No.: B1294695

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the spectroscopic analysis of **3-Methoxypyridine** using ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopy. The information is intended to assist in the structural elucidation and quality control of this compound, which is a valuable building block in medicinal chemistry and materials science.

Spectroscopic Data

The ^1H and ^{13}C NMR spectra of **3-Methoxypyridine** were acquired in Deuterated Dimethyl Sulfoxide ($\text{DMSO}-d_6$). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are in Hertz (Hz).

^1H NMR Data

The proton NMR spectrum of **3-Methoxypyridine** exhibits four distinct signals corresponding to the aromatic protons and the methoxy group protons.

Proton Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-2	8.25	dd	4.6, 1.5
H-6	8.15	d	4.6
H-4	7.40	ddd	8.4, 2.7, 1.5
H-5	7.25	dd	8.4, 4.6
-OCH ₃	3.85	s	-

Note: The assignments are based on established NMR principles and data from referenced literature. Multiplicity is abbreviated as: s = singlet, d = doublet, dd = doublet of doublets, ddd = doublet of doublet of doublets.

¹³C NMR Data

The carbon-13 NMR spectrum of **3-Methoxypyridine** shows six signals, corresponding to the five carbon atoms of the pyridine ring and the one carbon of the methoxy group.[\[1\]](#)

Carbon Assignment	Chemical Shift (δ) ppm
C-3	155.5
C-2	142.0
C-6	140.5
C-4	123.8
C-5	119.0
-OCH ₃	55.2

Experimental Protocols

The following protocols outline the standard procedures for the preparation of a sample of **3-Methoxypyridine** and the acquisition of its ¹H and ¹³C NMR spectra.

Sample Preparation

- **Sample Weighing:** Accurately weigh approximately 5-10 mg of **3-Methoxypyridine** for ^1H NMR and 20-50 mg for ^{13}C NMR into a clean, dry vial.
- **Solvent Addition:** Add approximately 0.6-0.7 mL of DMSO- d_6 to the vial.
- **Dissolution:** Gently swirl or vortex the vial to ensure the complete dissolution of the sample.
- **Transfer to NMR Tube:** Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
- **Filtration (Optional but Recommended):** To remove any particulate matter that could affect spectral quality, the solution can be filtered through a small plug of glass wool placed at the bottom of the Pasteur pipette during transfer.
- **Capping:** Securely cap the NMR tube.

NMR Data Acquisition

- **Instrument Setup:**
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the DMSO- d_6 solvent.
 - Shim the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.
 - Tune and match the probe for the respective nucleus (^1H or ^{13}C).
- **^1H NMR Acquisition Parameters (Typical):**
 - **Pulse Program:** A standard single-pulse experiment (e.g., 'zg30').
 - **Number of Scans:** 16 to 64, depending on the sample concentration.
 - **Relaxation Delay (d1):** 1-2 seconds.

- Acquisition Time: 2-4 seconds.
- Spectral Width: A range covering approximately -2 to 12 ppm.
- ¹³C NMR Acquisition Parameters (Typical):
 - Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').
 - Number of Scans: 1024 or more, depending on the sample concentration.
 - Relaxation Delay (d1): 2 seconds.
 - Acquisition Time: 1-2 seconds.
 - Spectral Width: A range covering approximately 0 to 160 ppm.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase correct the spectrum.
 - Perform baseline correction.
 - Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
 - Integrate the signals in the ¹H spectrum.
 - Pick the peaks in both ¹H and ¹³C spectra.

Visualizations

Chemical Structure and NMR Assignments

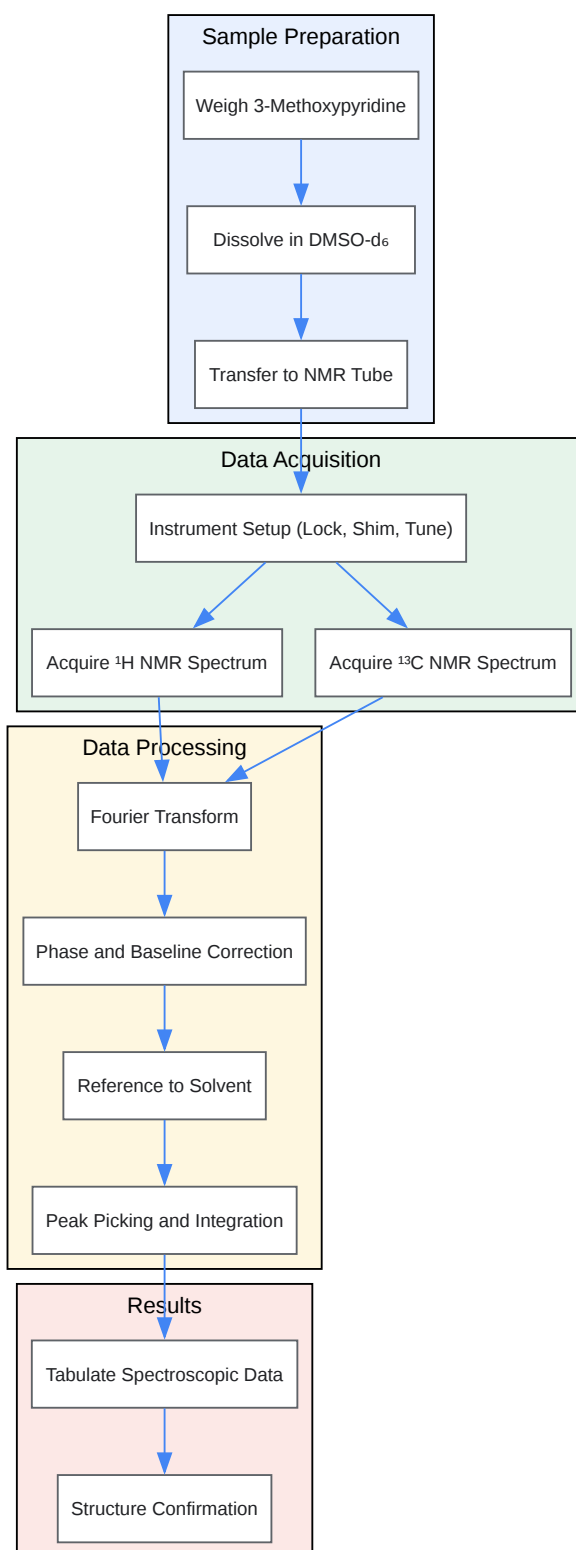
The following diagram illustrates the chemical structure of **3-Methoxypyridine** with the numbering of the atoms corresponding to the NMR data tables.

Caption: Structure of **3-Methoxypyridine** with atom numbering and corresponding ^1H and ^{13}C NMR chemical shifts.

Experimental Workflow for NMR Analysis

This diagram outlines the logical flow of the experimental process for the NMR analysis of **3-Methoxypyridine**.

Experimental Workflow for NMR Analysis

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Caption: Workflow diagram illustrating the key steps in the NMR analysis of **3-Methoxypyridine**.

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References

- 1. cmst.eu [cmst.eu]
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